molecular formula C13H12INO2 B8787373 2-(4-Methoxybenzyloxy)-5-iodopyridine

2-(4-Methoxybenzyloxy)-5-iodopyridine

Cat. No.: B8787373
M. Wt: 341.14 g/mol
InChI Key: VRUVYKSDHWKKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzyloxy)-5-iodopyridine is a halogenated pyridine derivative featuring a para-methoxybenzyloxy (PMB) group at position 2 and an iodine atom at position 3. This compound is structurally significant in organic synthesis, particularly as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group . The PMB group, known for its electron-donating methoxy substituent, enhances stability and modulates reactivity in protection/deprotection strategies under neutral or mild acidic conditions .

Properties

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

5-iodo-2-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H12INO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3

InChI Key

VRUVYKSDHWKKHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and applications of 2-(4-Methoxybenzyloxy)-5-iodopyridine with related iodopyridine and benzyloxy-substituted analogs:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol) Key Applications/Reactivity
This compound 4-Methoxybenzyloxy Iodo 357.15 Cross-coupling reactions, protecting group intermediates
2-(Benzyloxy)-5-iodopyridine Benzyloxy Iodo 311.13 Ni-catalyzed carboboration, glycoside synthesis
3-[2-(S)-2-Pyrrolinemethoxy]-5-iodopyridine Pyrrolinemethoxy Iodo N/A α4β2 nicotinic receptor binding studies
2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine 4-Methoxybenzyloxy Trifluoromethyl 283.24 Lipophilic building block for Suzuki cross-coupling
2-(Difluoromethoxy)-5-iodopyridine Difluoromethoxy Iodo 271.01 Halogen exchange or substitution reactions

Stability and Deprotection

  • Acidic Conditions: PMB-protected compounds like this compound are more stable under acidic conditions than phenolic analogs (e.g., 2-(4-hydroxybenzyloxy)ethanol), which rapidly generate benzyl cations . This stability is advantageous in reactions requiring acidic media.
  • Comparison with Other Protecting Groups : Unlike tert-butoxycarbonyl (Boc)-protected analogs (e.g., compound 12 in ), PMB groups can be removed under milder oxidative conditions (e.g., DDQ), preserving acid-sensitive functional groups .

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